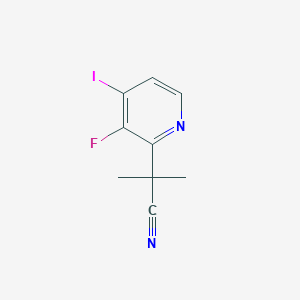

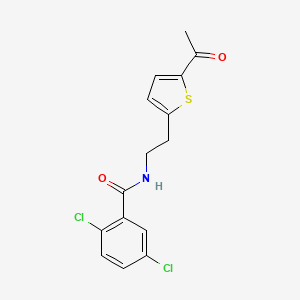

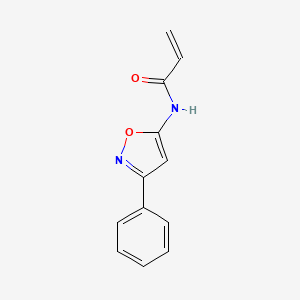

![molecular formula C18H14ClFN6 B2905213 N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-64-3](/img/structure/B2905213.png)

N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity and their inhibitory activity on EGFR/ErbB2 receptor tyrosine kinases .

Synthesis Analysis

The synthesis of similar compounds involves reacting the 4-chloropyrazolo[3,4-d]pyrimidine with hydrazine hydrate in ethanol . This reaction yields a hydrazinyl derivative in good yield .Molecular Structure Analysis

The IR spectrum of the synthesized compound shows two absorption bands at the range 3309 – 3120 cm −1, indicating the presence of both NH and NH 2 groups .Chemical Reactions Analysis

The compound has been evaluated for its anticancer activity against 60 human tumor cell lines . It has shown potent anti-proliferative activity against certain cell lines .Physical And Chemical Properties Analysis

The compound has a melting point of over 300°C . The IR spectrum shows absorption bands at 3392–3215 cm −1 (2 NH 2 str), 3001 (CH aromatic str), 2962, 2927, 2854 (CH aliphatic str), 1593, 1560, 1508 (C=N, C=C aromatic str) .科学的研究の応用

Synthesis and Characterization

- The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those structurally related to the specified compound, typically involves multi-step chemical reactions, including aza-Wittig and annulation reactions, to achieve the desired molecular architecture. These compounds are characterized using techniques such as IR, 1H NMR, 13C NMR, LC-MS, and elemental analysis, confirming their complex structures and the presence of specific functional groups that contribute to their unique properties (Luo et al., 2017).

Material Science Applications

- Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential applications in material science, particularly in the development of novel polymeric materials with enhanced thermal and optical properties. For example, compounds containing heterocyclic groups like pyridine have been synthesized and incorporated into polyimides, resulting in materials with high thermal stability, good solubility in organic solvents, and distinctive optical properties due to the presence of fluorescent groups (Wang et al., 2008).

Biomedical Research

- In the realm of biomedical research, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential biological activities. Studies have demonstrated that certain derivatives exhibit promising anti-inflammatory, antimicrobial, and anticancer properties, highlighting their potential as therapeutic agents. For instance, compounds with specific substitutions have shown significant larvicidal activity and potential for development into new anti-inflammatory and analgesic agents (Gorle et al., 2016).

作用機序

Target of Action

The primary targets of N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are currently unknown. This compound belongs to the class of pyrimido[4,5-d]pyrimidines , which are known to have a wide range of biological applications . .

Mode of Action

It can be inferred from the structure that it might interact with its targets through hydrogen bonding and hydrophobic interactions, given the presence of aromatic rings and nitrogen atoms in its structure .

Biochemical Pathways

Pyrimido[4,5-d]pyrimidines, the class of compounds to which it belongs, are known to have diverse biological applications , suggesting that they may interact with multiple biochemical pathways.

特性

IUPAC Name |

4-N-(4-chlorophenyl)-6-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN6/c1-26-17-15(10-21-26)16(22-13-6-2-11(19)3-7-13)24-18(25-17)23-14-8-4-12(20)5-9-14/h2-10H,1H3,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSHQGZOKALGMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

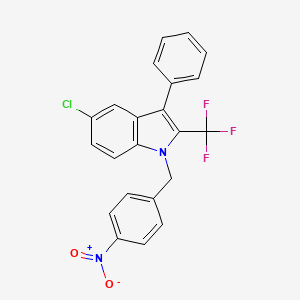

![2-((1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride](/img/structure/B2905131.png)

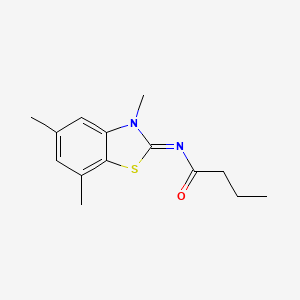

![N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2905136.png)

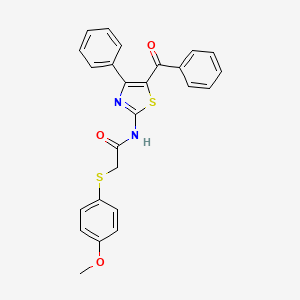

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2905140.png)

![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide](/img/structure/B2905153.png)